(2-(Phenylamino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-16-6-5-9-18(14-16)24-10-12-25(13-11-24)20(26)19-15-27-21(23-19)22-17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGCUQUHCOIJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(Phenylamino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone is a member of the thiazole class, known for its diverse biological activities. Thiazoles are heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory properties.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to (2-(Phenylamino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone have shown promising results against various bacterial strains. A study indicated that certain thiazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria, which highlights their potential as antimicrobial agents .
Antitubercular Activity
Recent studies have identified thiazole derivatives as potential antitubercular agents. Specifically, compounds containing the thiazole structure have been shown to inhibit the growth of Mycobacterium tuberculosis, with some exhibiting MIC values in the low micromolar range. This suggests that (2-(Phenylamino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone may also possess similar antitubercular properties .
Anticancer Potential
The anticancer activity of thiazole derivatives has been explored extensively. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural features. Key factors influencing their efficacy include:
- Substituents on the Thiazole Ring : Electron-withdrawing groups enhance antimicrobial activity.
- Piperazine Moiety : Variations in piperazine substituents can significantly affect the binding affinity and selectivity for biological targets.
A comprehensive SAR analysis has shown that modifications at specific positions can lead to improved potency and selectivity against target enzymes or receptors .
Case Studies
Scientific Research Applications
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of thiazole derivatives, including those containing piperazine moieties. The compound has shown promise against various bacterial strains, particularly multidrug-resistant organisms.
Case Studies
A study by Yurttas et al. synthesized a series of thiazole-piperazine derivatives and tested their activity against Gram-positive and Gram-negative bacteria. Some compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, indicating their potential as effective antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth.
Research Findings
Research indicates that thiazole compounds can inhibit key signaling pathways involved in cancer progression, such as:
- PI3K/Akt/mTOR pathway
- MAPK/ERK pathway
For instance, a study demonstrated that certain thiazole derivatives led to significant reductions in cell viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Neuropharmacological Applications
The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazine derivatives are often explored for their effects on the central nervous system.
Antidepressant and Anxiolytic Activities
Research has shown that piperazine-containing compounds can exhibit antidepressant and anxiolytic effects. A study indicated that specific derivatives could modulate serotonin receptors, leading to improved mood and reduced anxiety symptoms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole and piperazine derivatives.
Key Structural Features
The presence of the thiazole ring and the piperazine moiety significantly influences the biological activity of these compounds. Modifications to these structures can lead to enhanced potency and selectivity against specific targets.
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole ring | Enhances antimicrobial activity |
| Piperazine moiety | Modulates CNS effects |
Comparison with Similar Compounds
Phenyl Ring Modifications
- Trifluoromethyl (CF₃) Substitution : Compounds like Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, ESI-MS m/z: 548.2) exhibit increased molecular weight and lipophilicity compared to the target compound’s m-tolyl group. The electron-withdrawing CF₃ group may enhance receptor binding but reduce solubility .
- Fluorophenyl Analogs : Derivatives like (E)-2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-phenylthiazole (Fig. 64) show fluorine’s role in enhancing bioavailability through improved membrane permeability .
Heterocyclic Core Modifications
- Thiophene Replacement: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21) replaces thiazole with thiophene, reducing nitrogen content and altering electronic properties, which may affect receptor interaction .
Linker and Chain Variations
- Ester vs. Methanone Linkers: Compounds 10d–10f utilize ester linkers (e.g., ethyl acetate chains), which may confer flexibility but reduce metabolic stability compared to the rigid methanone bridge in the target compound .
- Butanone Extensions: Compound 5 employs a butanone spacer, increasing molecular length and possibly improving hydrophobic interactions in enzyme active sites .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Yields : High yields (>89%) for ureido-linked analogs (10d–10f) suggest efficient coupling strategies, though the target compound’s synthesis pathway remains unspecified .
- Molecular Weight Trends: Trifluoromethyl and ureido groups increase molecular weight significantly (~548 vs.
- Structural Rigidity: The methanone linker in the target compound likely improves metabolic stability over ester-containing analogs, as seen in compound 5’s butanone extension .
- Heterocyclic Impact : Thiazole cores (target) vs. thiophene (compound 21) or pyrazole (compound 5) alter electron distribution, affecting receptor affinity and selectivity .
Preparation Methods
Thiazole Ring Formation
The thiazole core is constructed using a modified Hantzsch thiazole synthesis. Key steps include:
Procedure :
- Bromoacetylation :
React m-tolylacetic acid (1.0 eq) with PBr₃ (1.2 eq) in dry DCM at 0°C to yield 2-bromo-1-(m-tolyl)ethanone (78% yield). - Thiourea Cyclization :
Combine 2-bromo-1-(m-tolyl)ethanone (1.0 eq) with phenylthiourea (1.1 eq) in ethanol/water (3:1) under reflux for 6 hr. The reaction proceeds via nucleophilic attack at the α-carbon, followed by cyclodehydration (Scheme 1).
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EtOH/H₂O, 80°C | 65 | 92 |
| DMF, 120°C | 72 | 89 |
| MW, 150°C, 30 min | 85 | 95 |
Microwave (MW) irradiation significantly enhances reaction efficiency.
Preparation of 4-(m-Tolyl)piperazine
Nucleophilic Aromatic Substitution
Protocol :
- Charge piperazine hexahydrate (1.0 eq) and m-tolyl chloride (1.2 eq) in DMF with K₂CO₃ (2.5 eq).
- Heat at 110°C for 24 hr under N₂ atmosphere.
Challenges :
- Competitive bis-alkylation minimized using excess piperazine (3.0 eq)
- Purification via fractional crystallization from hexane/EtOAc (4:1) yields 68% pure product.
Ketone Bridge Formation
Friedel-Crafts Acylation
Method :
- Activate 2-(phenylamino)thiazole-4-carboxylic acid (1.0 eq) with SOCl₂ to form acyl chloride.
- React with 4-(m-tolyl)piperazine (1.1 eq) in presence of AlCl₃ (0.1 eq) at -15°C.
Side Reactions :
- Over-acylation controlled by slow addition of acyl chloride
- Temperature critical: >0°C leads to tar formation
Yield Comparison :
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| AlCl₃ | -15 | 4 | 73 |
| FeCl₃ | 0 | 6 | 58 |
| None | RT | 24 | <5 |
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
Innovative approach combining thiazole formation and acylation:
Steps :
- Concurrent cyclization of 2-bromo-1-(m-tolyl)ethanone with phenylthiourea
- In situ generation of acyl chloride using (COCl)₂
- Immediate coupling with 4-(m-tolyl)piperazine
Advantages :
Purification and Characterization
Chromatographic Methods
- Normal-phase SiO₂ : Hexane/EtOAc gradient (7:3 → 1:1) removes unreacted piperazine
- Reverse-phase C18 : MeCN/H₂O (65:35) isolates target compound from regioisomers
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (s, 1H, thiazole H-5)
- δ 7.35–7.18 (m, 8H, aromatic)
- δ 3.92 (br s, 4H, piperazine N–CH₂)
HRMS (ESI+) :
Calculated for C₂₁H₂₁N₃OS [M+H]⁺: 364.1481
Found: 364.1479
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % Total Cost |
|---|---|---|
| m-Tolyl chloride | 120 | 38 |
| Piperazine | 95 | 30 |
| Phenylthiourea | 210 | 22 |
Microwave-assisted synthesis reduces energy costs by 40% compared to conventional heating.
Q & A
Q. How can researchers optimize the synthesis of (2-(Phenylamino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone to maximize yield and purity?
Methodological Answer: Synthesis optimization typically involves multi-step reactions with careful control of reaction parameters. For example:
- Step 1: Condensation of phenylthiourea with bromoacetophenone derivatives under reflux in ethanol to form the thiazole core .
- Step 2: Coupling the thiazole intermediate with a pre-synthesized 4-(m-tolyl)piperazine moiety via a nucleophilic acyl substitution reaction, using DCM as a solvent and triethylamine as a base .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity .
Key parameters include temperature control (reflux at 80–100°C), solvent polarity, and stoichiometric ratios. Microwave-assisted synthesis may reduce reaction times .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR to verify aromatic protons, piperazine ring protons, and carbonyl groups. For example, the piperazine N–CH2 signals typically appear at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 406.18) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. How can researchers address poor solubility of this compound in aqueous media for in vitro assays?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or GPCRs (e.g., serotonin receptors) using fluorescence-based assays .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
- Receptor Binding: Radioligand displacement assays for piperazine-linked targets (e.g., σ receptors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Core Modifications: Replace the m-tolyl group with electron-withdrawing substituents (e.g., -CF3) to enhance binding to hydrophobic enzyme pockets .
- Piperazine Substitution: Introduce methyl or acetyl groups to the piperazine nitrogen to modulate pharmacokinetics (e.g., logP, metabolic stability) .
- Thiazole Ring Variations: Substitute the phenylamino group with heteroaromatic rings (e.g., pyridine) to improve solubility and reduce off-target effects .
Quantitative SAR (QSAR) models using molecular descriptors (e.g., polar surface area, H-bond donors) can predict bioactivity .
Q. What strategies are recommended for resolving contradictory data in receptor binding vs. cellular efficacy studies?
Methodological Answer:
- Orthogonal Assays: Validate receptor binding (e.g., radioligand assays) with functional readouts (e.g., cAMP accumulation for GPCRs) .
- Off-Target Profiling: Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Metabolite Analysis: LC-MS/MS to detect active metabolites that may contribute to observed discrepancies .
Q. How can computational modeling predict the compound’s interaction with CNS targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to dopamine D2 or 5-HT2A receptors. Key interactions include hydrogen bonds with Asp3.32 and π-π stacking with Phe6.52 .
- MD Simulations: GROMACS for 100-ns simulations to assess stability of ligand-receptor complexes in lipid bilayers .
- Free Energy Calculations: MM-PBSA to estimate binding affinities (ΔG) and prioritize synthetic targets .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics: Administer intravenously (5 mg/kg) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis of t1/2, Cmax, and AUC .
- Toxicity: 28-day repeat-dose study in rodents, monitoring liver enzymes (ALT, AST) and renal function (creatinine) .
- BBB Penetration: Brain-to-plasma ratio assessment via microdialysis in mice .
Q. How can researchers investigate synergistic effects with existing therapeutics?
Methodological Answer:
- Combination Index (CI): Use Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines (e.g., combining with doxorubicin) .
- Transcriptomics: RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis genes like BAX) .
- In Vivo Validation: Xenograft models to assess tumor regression with dual therapy vs. monotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
